molecular formula C21H21N3O4S B2917027 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392255-61-7

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2917027
CAS RN: 392255-61-7
M. Wt: 411.48
InChI Key: UMJMDQNSWYZVRV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including methoxy groups and a pyrazole ring. It’s likely that this compound has some interesting chemical properties due to its structure .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the methoxy groups and the pyrazole ring suggest that this compound may have interesting reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the methoxy groups and the pyrazole ring would likely influence its properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Heterocyclic Compounds : Compounds with dimethoxy and methoxyphenyl groups have been synthesized as part of a study exploring anti-inflammatory and analgesic agents. These compounds, including derivatives of benzodifuranyl and thiazolopyrimidines, show potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Crystal Structure Communications : The structural elucidation of compounds like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate through crystallography provides insights into their chemical behavior and potential applications in designing novel therapeutic agents (Kranjc et al., 2011).

Pharmacological Potential

  • Antimicrobial and Anticonvulsant Activities : Derivatives of dimethoxyphenyl compounds have been evaluated for their antimicrobial properties and anticonvulsant activities, suggesting a potential application in treating infections and seizures (Ahsan et al., 2013).

  • Antidopaminergic Properties : Research into compounds with bromo, dimethoxy, and methoxyphenyl groups has explored their antidopaminergic properties, contributing to the development of atypical antipsychotic medications. This indicates the therapeutic relevance of such compounds in managing psychiatric disorders (Högberg et al., 1990).

Chemical Synthesis and Characterization

  • Practical Synthesis of CCR5 Antagonists : The synthesis of complex molecules involving dimethoxyphenyl and related functional groups has implications for developing orally active CCR5 antagonists, highlighting the role of such compounds in advancing HIV treatment options (Ikemoto et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies on this compound, it’s impossible to provide a detailed mechanism of action .

Safety and Hazards

Without specific studies on this compound, it’s impossible to provide detailed information on its safety and hazards .

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research. Future studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-15-7-5-14(6-8-15)24-20(16-11-29-12-17(16)23-24)22-21(25)13-4-9-18(27-2)19(10-13)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJMDQNSWYZVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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